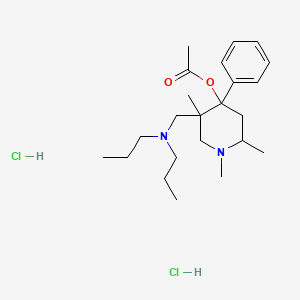
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride typically involves multiple steps, starting with the formation of the piperidinol core. The process includes:
Formation of the Piperidinol Core: The initial step involves the cyclization of appropriate precursors to form the piperidinol ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Alkylation with Dipropylamine: The dipropylaminomethyl group is added via an alkylation reaction using dipropylamine.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Formation of the Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Pharmacology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Industrial Chemistry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to certain receptors, modulating their activity.
Enzyme Inhibition: It can inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,5-trimethyl-4-piperidinol: Lacks the dipropylaminomethyl group.
1,2,5-Trimethyl-4-phenylpiperidine: Lacks the hydroxyl and acetate groups.
Dipropylaminomethyl-4-phenylpiperidine: Lacks the trimethyl groups.
Uniqueness
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
CAS No. |
28866-22-0 |
|---|---|
Molecular Formula |
C23H40Cl2N2O2 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[5-[(dipropylamino)methyl]-1,2,5-trimethyl-4-phenylpiperidin-4-yl] acetate;dihydrochloride |
InChI |
InChI=1S/C23H38N2O2.2ClH/c1-7-14-25(15-8-2)18-22(5)17-24(6)19(3)16-23(22,27-20(4)26)21-12-10-9-11-13-21;;/h9-13,19H,7-8,14-18H2,1-6H3;2*1H |
InChI Key |
FMVVAODTSLHLDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1(CN(C(CC1(C2=CC=CC=C2)OC(=O)C)C)C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


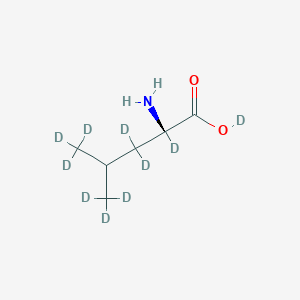
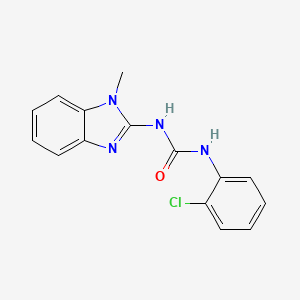
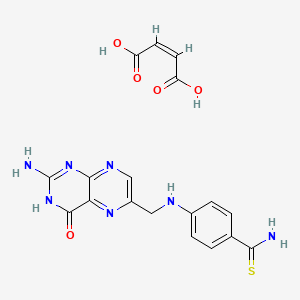
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
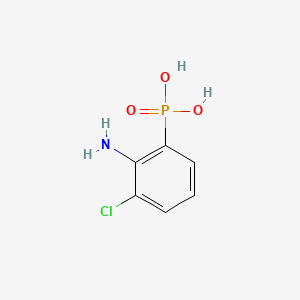
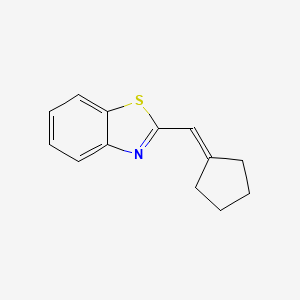
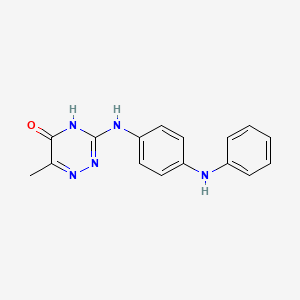
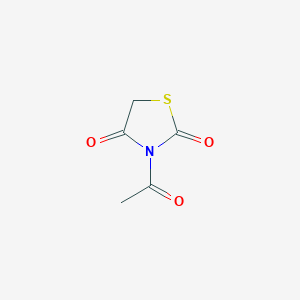
![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
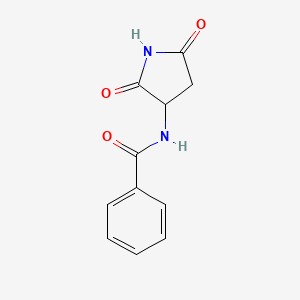
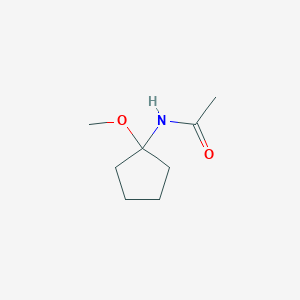
![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)
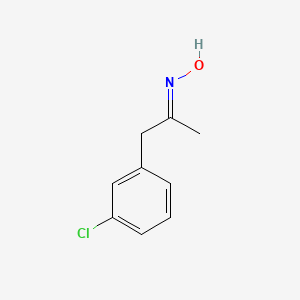
![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)
